molecular formula C6H14ClN B2473515 Tert-butyl-(2-chloro-ethyl)-amine CAS No. 44747-21-9

Tert-butyl-(2-chloro-ethyl)-amine

Cat. No. B2473515
CAS RN: 44747-21-9
M. Wt: 135.64
InChI Key: CQPXIUGPGLKVIW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms in the compound. Unfortunately, the specific molecular structure of “Tert-butyl-(2-chloro-ethyl)-amine” is not available in the current resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, melting point, and other characteristics. For “this compound”, the available resources mention that it should be stored in an inert atmosphere and under -20°C .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, the specific mechanism of action for “Tert-butyl-(2-chloro-ethyl)-amine” is not available in the current resources .

Safety and Hazards

Safety and hazards information is crucial for handling and working with chemical compounds. For “Tert-butyl-(2-chloro-ethyl)-amine”, it is mentioned that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(2-chloroethyl)-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN/c1-6(2,3)8-5-4-7/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPXIUGPGLKVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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